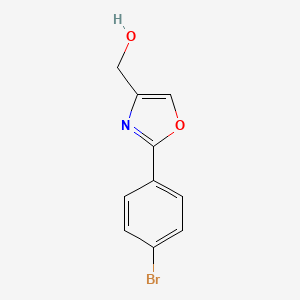

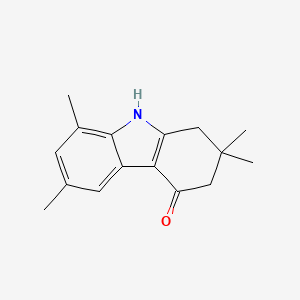

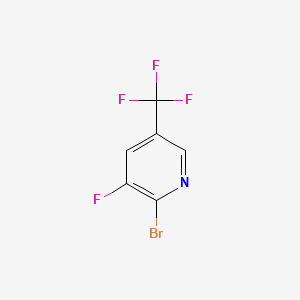

![molecular formula C13H14N2S B1339455 (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine CAS No. 136401-56-4](/img/structure/B1339455.png)

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

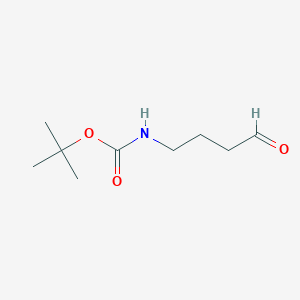

“(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine” is a chemical compound with the CAS Number: 136401-56-4. It has a molecular weight of 230.33 and its IUPAC name is 4-{[2-(2-pyridinyl)ethyl]sulfanyl}aniline .

Molecular Structure Analysis

The molecular structure of “(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine” can be represented by the linear formula C13 H14 N2 S .Applications De Recherche Scientifique

Kinetic and Mechanism Studies

Kinetic Studies of Thionocarbonates :The study by Castro et al. (2004) provides a detailed kinetic investigation of the aminolysis and pyridinolysis of O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates. The results suggest the existence of a zwitterionic tetrahedral intermediate (T++) and a change in the rate-determining step with the variation of amine basicity, contributing significantly to our understanding of the reaction mechanism involving amines like (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine Castro, Cubillos, Aliaga, Evangelisti, & Santos, 2004.

Pyridinolysis of Alkyl Aryl Thionocarbonates :Another research by Castro et al. (1997) discusses the kinetics and mechanism of the pyridinolysis of alkyl aryl thionocarbonates, showcasing the reactivity of pyridines compared to secondary alicyclic amines and the influence of the electrophilic center of the substrate on the reaction kinetics Castro, Cubillos, Santos, & Téllez, 1997.

Synthesis and Reactivity Studies

Synthesis of Derivatives :The reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine and its further reaction with amines has been described by Pitucha et al. (2004). This research outlines the synthesis process for derivatives of (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine and hints at their potential pharmacological actions on the central nervous system Pitucha, Wujec, & Dobosz, 2004.

Synthesis and Antimicrobial Activities :Gad-Elkareem, Abdel-fattah, & Elneairy (2011) discussed the synthesis of thio-substituted ethyl nicotinate derivatives from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, leading to a series of new thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these derivatives were found to have antimicrobial activities Gad-Elkareem, Abdel-fattah, & Elneairy, 2011.

Safety And Hazards

Orientations Futures

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . Therefore, the development of robust methods for the synthesis of pyridine derivatives, such as “(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine”, could have significant implications for these fields.

Propriétés

IUPAC Name |

4-(2-pyridin-2-ylethylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXOOIWMOCDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCSC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577306 |

Source

|

| Record name | 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine | |

CAS RN |

136401-56-4 |

Source

|

| Record name | 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

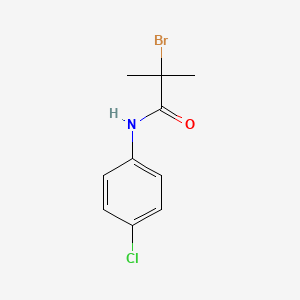

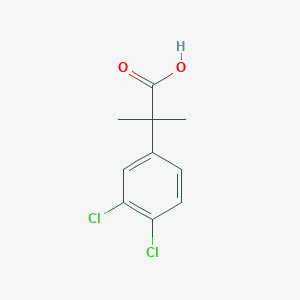

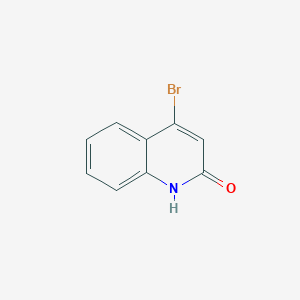

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)